methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.11299857 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Pharmacological Potential
Synthesis of Thiophene Derivatives
Studies have demonstrated methods for synthesizing various thiophene derivatives, including those with morpholine components, which are critical for developing pharmacologically active compounds. For instance, research has shown the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into derivatives with potential pharmacological activities through bromination and subsequent reactions with thiourea or substituted thioureas to produce thiouronium bromides, and with amines such as diethylamine, morpholine, or pyrrolidine to yield tertiary amines (Chapman et al., 1971).
Cytotoxic Agents
Novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties, showing that certain compounds exhibited significant activity against tumor cell lines. This indicates the potential of thiophene derivatives as cytotoxic agents (Mohareb et al., 2016).
Chemical Structure and Reactivity
Crystal Structure Analysis
The crystal structure of related thiophene compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied to understand their molecular configuration, showcasing the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure and potentially influencing the reactivity and interaction of these compounds (Vasu et al., 2004).
Chemical Reactivity and Applications
The exploration of thiophene derivatives extends to their reactivity with various reagents, offering routes to synthesize a wide range of compounds with diverse biological and chemical properties. For example, the reaction of thiophene derivatives with primary and secondary amines, as well as with other nucleophiles, has been investigated to produce compounds with potential applications in medicinal chemistry and materials science (Khusainova et al., 2005).
Properties
IUPAC Name |
methyl 2-[[4-(morpholine-4-carbonyl)phenyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-27-20(26)17-15-3-2-4-16(15)30-18(17)23-21(29)22-14-7-5-13(6-8-14)19(25)24-9-11-28-12-10-24/h5-8H,2-4,9-12H2,1H3,(H2,22,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBYSNBHPNHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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